molecular formula C18H18ClN3O3S B14108377 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide

Cat. No.: B14108377
M. Wt: 391.9 g/mol
InChI Key: XEGGMHLBHRWZHT-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide is a complex organic compound with a unique structure that combines a thieno[3,2-d]pyrimidine core with a chlorophenyl group and a diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 3-chlorobenzaldehyde with thiourea to form a thioamide intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to form the thieno[3,2-d]pyrimidine core. The final step involves the acylation of the thieno[3,2-d]pyrimidine with N,N-diethylacetamide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide is unique due to its combination of a thieno[3,2-d]pyrimidine core with a chlorophenyl group and a diethylacetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide

InChI

InChI=1S/C18H18ClN3O3S/c1-3-20(4-2)15(23)11-21-14-8-9-26-16(14)17(24)22(18(21)25)13-7-5-6-12(19)10-13/h5-10H,3-4,11H2,1-2H3

InChI Key

XEGGMHLBHRWZHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC(=CC=C3)Cl)SC=C2

Origin of Product

United States

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